molecular formula C15H13ClO2 B2937957 (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone CAS No. 82162-91-2

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Cat. No.: B2937957
CAS No.: 82162-91-2
M. Wt: 260.72
InChI Key: DCXCNRVTZOETJQ-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone ( 82162-91-2) is a high-purity benzophenone derivative of significant interest in advanced organic and medicinal chemistry research. With a molecular formula of C15H13ClO2 and a molecular weight of 260.72 , this compound serves as a versatile chemical building block, particularly in the synthesis of complex heterocyclic systems and pharmacologically active molecules. Its structural features, incorporating both chlorophenyl and methoxyphenyl rings, make it a valuable scaffold in drug discovery, especially for developing compounds that target neurological pathways . Research indicates that structurally complex molecules derived from similar ketone intermediates exhibit potent and selective receptor antagonism, highlighting the potential of this compound in preclinical pharmaceutical development . The presence of the methoxy group can influence conformational behavior and electronic interactions, which is a subject of study in spectroscopic and theoretical chemistry . This product is intended for use in controlled laboratory environments by qualified researchers. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

(2-chlorophenyl)-(4-methoxy-2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-9-11(18-2)7-8-12(10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXCNRVTZOETJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chlorobenzoyl chloride with 4-methoxy-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form a secondary alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Formation of 2-chlorophenyl(4-hydroxy-2-methylphenyl)methanone.

    Reduction: Formation of (2-chlorophenyl)(4-methoxy-2-methylphenyl)methanol.

    Substitution: Formation of derivatives such as (2-aminophenyl)(4-methoxy-2-methylphenyl)methanone.

Scientific Research Applications

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of UV-absorbing materials and as a photoinitiator in polymerization reactions.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the methoxy and chlorophenyl groups enhances its binding affinity and specificity towards these targets. The compound’s ability to absorb UV light also makes it effective in protecting materials from UV-induced degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone with structurally related diarylketones, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name (CAS No.) Molecular Formula Substituents (Positions) Molecular Weight Melting Point (°C) Key Applications/Findings
This compound (Not reported) C₁₅H₁₃ClO₂ 2-Cl, 4-OCH₃, 2-CH₃ 260.71 Not reported Hypothesized applications in drug development (based on analogs)
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) C₉H₉ClO₃ 5-Cl, 2-OH, 3-CH₂OH 200.62 97–98 Intermediate in organic synthesis; characterized by NMR and MS
(4-Chloro-3-nitrophenyl)(phenyl)methanone (C6-3) C₁₃H₈ClNO₃ 4-Cl, 3-NO₂, phenyl 261.66 84 ± 8 (reported) Pharmacological chaperone therapy for acute intermittent porphyria
(4-Chloro-2-methylphenyl)(4-methylphenyl)methanone (65786-46-1) C₁₅H₁₃ClO 4-Cl, 2-CH₃; 4-CH₃ 244.72 Not reported Structural analog with potential in materials science
5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone (5c) C₂₀H₁₇ClN₂O₂ 2-Cl (oxazole), 4-phenylpiperazine 364.82 Not reported Potent acetylcholinesterase inhibitor (IC₅₀ = 21.85 μM)
(1-Bromocyclopentyl)(2-chlorophenyl)methanone C₁₂H₁₂BrClO 1-Br (cyclopentyl), 2-Cl (phenyl) 287.58 Not reported Intermediate in pharmaceutical synthesis; validated via NMR/MS

Key Observations:

Methoxy vs. Methyl Groups: The 4-methoxy group in the target compound increases polarity compared to methyl-substituted analogs (e.g., CAS 65786-46-1), which may improve aqueous solubility . Heterocyclic Modifications: Compounds like [5c] demonstrate that replacing one aryl group with a heterocycle (e.g., oxazole) can enhance bioactivity, such as AChE inhibition.

Analytical Characterization: Melting points vary significantly with substituent polarity; hydroxy/methoxy derivatives (e.g., CAS 50317-52-7 ) exhibit higher melting points than halogenated analogs. HPLC methods (as in ) are critical for purity analysis, especially for pharmaceutical impurities like (2-chlorophenyl)phenylmethanone.

Synthetic Routes :

  • Friedel-Crafts acylation is a common method for diarylketones (e.g., ), while nucleophilic substitutions are used for heterocyclic variants (e.g., ).

Structural and Functional Insights from Crystallography

The crystal structure of (4-Hydroxy-2-methylphenyl)(2-hydroxyphenyl)methanone (C₁₄H₁₂O₃) reveals intermolecular hydrogen bonding between hydroxyl and carbonyl groups, forming a one-dimensional chain . This suggests that similar hydrogen-bonding networks in this compound could influence its solid-state stability and solubility.

Biological Activity

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone, also known as a benzophenone derivative, has garnered attention in recent years for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound features a chlorophenyl group and a methoxy-substituted methylphenyl moiety, contributing to its unique chemical reactivity and biological interactions. The presence of these functional groups enhances its lipophilicity and binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

  • Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria like Staphylococcus aureus ranged from 5 to 20 µg/mL, while Gram-negative bacteria such as Escherichia coli exhibited MIC values of approximately 10 to 25 µg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways.

  • For example, in human colon cancer cells (HT29), the compound triggered mitotic arrest with an effective dose (ED50) of approximately 15 µM. This suggests potential utility in cancer therapy where cell cycle regulation is crucial .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways by binding to their active sites. This mechanism is particularly relevant in its anticancer and antimicrobial effects.
  • Cell Cycle Arrest : It has been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells, which is essential for preventing tumor proliferation .
  • Antioxidant Activity : The presence of the methoxy group contributes to its antioxidant properties, helping to mitigate oxidative stress within cells.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

StudyFindings
Demonstrated antimicrobial activity against various pathogens with MIC values indicating effectiveness at low concentrations.
Showed significant anticancer effects in HT29 colon cancer cells, inducing apoptosis and cell cycle arrest.
Highlighted the compound's potential as an antiviral agent through selective targeting of viral enzymes.

Applications

Given its promising biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new antimicrobial and anticancer drugs.
  • Agricultural Chemistry : Its antimicrobial properties could be harnessed for developing novel pesticides or fungicides.
  • Material Science : Utilized as a UV stabilizer due to its ability to absorb UV light effectively.

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